molecular formula C7H10ClNOS B023347 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride CAS No. 115473-15-9

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

Cat. No. B023347
M. Wt: 191.68 g/mol
InChI Key: PUQKTVAKLPDUAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride involves a multi-step process starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The synthesis route encompasses alkylation, oxidation, and deprotection reactions, achieving an overall yield of 67%. The intermediate and final products are characterized by 1H NMR and MS techniques, ensuring the purity and correctness of the synthesized compound (Pan Xian-hua, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized through various methods. For instance, Pan Xian-hua (2011) reported synthesizing it via alkylation, oxidation, and deprotection reactions, achieving an overall yield of 67% (Pan Xian-hua, 2011). Similarly, Zhong Weihui (2013) described its synthesis from ethyl 4-oxopiperidine-1-carboxylate by several chemical reactions (Zhong Weihui, 2013).
  • Chemical Transformations : This compound undergoes various chemical transformations. For example, Abdel-fattah et al. (1998) conducted a one-pot synthesis involving this compound to create new ring systems (Abdel-fattah et al., 1998).

Biological and Pharmacological Activities

  • Anticonvulsant Activities : M. Ohkubo et al. (1996) synthesized derivatives of this compound and evaluated their anticonvulsant activities. They found significant anticonvulsant activity in some derivatives (M. Ohkubo et al., 1996).
  • Role in Drug Synthesis : The compound is a key intermediate in the synthesis of various drugs. Sangshetti et al. (2014) highlighted its role in the synthesis of drug intermediates, emphasizing its significant presence in drug molecules available in the market (J. Sangshetti et al., 2014).
  • Inhibition of Nitric Oxide Synthase : Beaton et al. (2001) demonstrated that derivatives of this compound are potent inhibitors of inducible and neuronal nitric oxide synthase, showing significant in vivo inhibition (H. Beaton et al., 2001).
  • Antimicrobial Activity : Patel et al. (2011) synthesized a novel derivative and evaluated its antimicrobial activity, showing higher activity compared to its metal complexes (P. N. Patel et al., 2011).

Structural and Mechanistic Studies

  • Structural Characterization : Cheng et al. (2008) characterized novel derivatives structurally and evaluated their anti-platelet aggregation activities (Die Cheng et al., 2008).
  • 3D-QSAR Study : They also performed a 3D-QSAR study, providing guidelines for the design of novel anti-platelet thienopyridines.

Other Applications

  • Anticancer Activity : N. Rao et al. (2018) synthesized derivatives and assessed their anticancer activity, indicating the diverse pharmacological applications of this compound (N. Rao et al., 2018).

Future Directions

The future directions for research involving 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride could include further exploration of its potential biological activities and its use in the synthesis of new pharmaceutical compounds .

properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,6,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKTVAKLPDUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634063
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

CAS RN

115473-15-9
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115473-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 2
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 3
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 4
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 5
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 6
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

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